molecular formula C15H18N8O5 B12399005 1-epi-Regadenoson

1-epi-Regadenoson

Cat. No.: B12399005
M. Wt: 390.35 g/mol
InChI Key: LZPZPHGJDAGEJZ-UUAIRXRESA-N
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Description

1-epi-Regadenoson is an α-isomer impurity of Regadenoson, a highly selective adenosine A2A receptor agonist. Regadenoson is commonly used as a coronary vasodilator in myocardial perfusion imaging (MPI) due to its ability to increase coronary blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-epi-Regadenoson can be synthesized through the preparation of its ethyl ester intermediate. The synthesis involves the use of specific reagents and conditions to achieve the desired α-isomer impurity .

Industrial Production Methods: The industrial production of this compound involves controlled synthesis processes to ensure the purity and quality of the compound. The production methods are designed to meet the stringent requirements for research and development applications .

Chemical Reactions Analysis

Types of Reactions: 1-epi-Regadenoson undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in new functionalized compounds .

Scientific Research Applications

1-epi-Regadenoson has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of adenosine receptor agonists.

    Biology: Employed in biological studies to investigate the effects of adenosine receptor activation on cellular processes.

    Medicine: Utilized in pharmacological research to understand the pharmacokinetics and pharmacodynamics of adenosine receptor agonists.

    Industry: Applied in the development of new diagnostic agents and therapeutic compounds

Mechanism of Action

1-epi-Regadenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in coronary vasodilation and increased myocardial blood flow. The compound has a low affinity for the A1 adenosine receptor and negligible affinity for A2B and A3 adenosine receptors .

Comparison with Similar Compounds

Uniqueness of 1-epi-Regadenoson: this compound is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its parent compound, Regadenoson. Its selective binding to the adenosine A2A receptor makes it a valuable tool in research and development .

Properties

Molecular Formula

C15H18N8O5

Molecular Weight

390.35 g/mol

IUPAC Name

1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1

InChI Key

LZPZPHGJDAGEJZ-UUAIRXRESA-N

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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